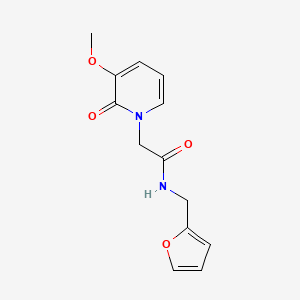![molecular formula C21H31N3O3 B5615031 2-isobutyl-N-(2-methoxy-5-methylphenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxamide](/img/structure/B5615031.png)
2-isobutyl-N-(2-methoxy-5-methylphenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of diazaspirocyclic compounds, including derivatives similar to 2-isobutyl-N-(2-methoxy-5-methylphenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxamide, involves complex reactions designed to form the unique spirocyclic framework. For example, Ishihara et al. (1992) described the synthesis of 2-alkoxy-2,8-diazaspiro[4.5]decane-1,3-diones as muscarinic agonists, demonstrating methodologies applicable to crafting similar molecular structures (Ishihara, Yukimasa, Miyamoto, & Goto, 1992).
Molecular Structure Analysis
Molecular structure analysis of compounds like 2-isobutyl-N-(2-methoxy-5-methylphenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxamide often involves X-ray crystallography to elucidate their complex frameworks. Magerramov et al. (2013) performed such an analysis on a closely related compound, providing insights into the stereochemistry and conformational preferences of diazaspirocyclic compounds (Magerramov, Ismiev, Kadyrova, Gadzhieva, Askerov, & Potekhin, 2013).
Chemical Reactions and Properties
Diazaspirocyclic compounds undergo various chemical reactions, reflecting their rich chemical properties. For instance, Kuroyan et al. (1991) explored reactions leading to ethyl 2-oxo-4-cyano-1-oxaspiro[4.5]decane-3-carboxylate, illustrating the chemical reactivity and potential transformations of the spirocyclic framework (Kuroyan, Pogosyan, & Grigoryan, 1991).
Physical Properties Analysis
The physical properties of diazaspirocyclic compounds, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in different environments. Studies like those by Żesławska et al. (2017), which focus on the conformational study of specific fragments within the spirocyclic compounds, shed light on how molecular structure influences physical properties (Żesławska, Jakubowska, & Nitek, 2017).
Chemical Properties Analysis
The chemical properties of 2-isobutyl-N-(2-methoxy-5-methylphenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxamide, such as reactivity, stability, and interactions with various chemical agents, are pivotal for its potential applications. Research on similar compounds, such as the work by Qian et al. (2015) on copper-catalyzed oxidative ipso-cyclization, provides insights into the chemical behavior and potential synthetic applications of diazaspirocyclic compounds (Qian, Liu, Song, Xiang, & Li, 2015).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-(2-methylpropyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O3/c1-15(2)13-24-14-21(12-19(24)25)7-9-23(10-8-21)20(26)22-17-11-16(3)5-6-18(17)27-4/h5-6,11,15H,7-10,12-14H2,1-4H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JERVNPZJDVPKKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)N2CCC3(CC2)CC(=O)N(C3)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{3-[(2-methyl-5-phenyl-3-furoyl)amino]phenyl}acrylic acid](/img/structure/B5614952.png)
![3-[3-(4-morpholinyl)propyl]-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-imine](/img/structure/B5614956.png)
![4-cyclopentyl-2-{3-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}pyrimidine](/img/structure/B5614973.png)
![5-(phenoxymethyl)-4-[(3,4,5-trimethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5614983.png)
![1-(3-chlorophenyl)-4-[(3-hydroxy-1-piperidinyl)acetyl]-2-piperazinone](/img/structure/B5614987.png)
![5-bromo-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5614995.png)


![N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-methylpyrido[2,3-d]pyrimidin-4-amine](/img/structure/B5615010.png)
![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2,5-dimethyl-3-furamide](/img/structure/B5615012.png)
![N-{rel-(3R,4S)-4-cyclopropyl-1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-pyrrolidinyl}-2-(2-oxo-1-pyrrolidinyl)acetamide hydrochloride](/img/structure/B5615028.png)
![1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B5615033.png)
![9-allyl-1-methyl-4-[(6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5615035.png)
![1-[4-(4-methyl-1-piperazinyl)-6-(methylthio)-2-phenyl-5-pyrimidinyl]ethanone](/img/structure/B5615037.png)